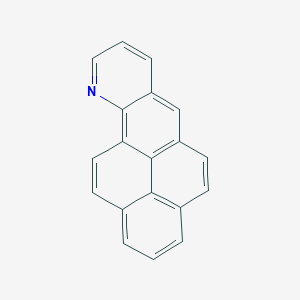

10-Azabenzo(a)pyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyreno[1,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFIUFNRSNKODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172282 | |

| Record name | 10-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189-92-4 | |

| Record name | 10-Azabenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Azabenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-azabenyopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 10-Azabenzo(a)pyrene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10-azabenzo(a)pyrene, a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH). Aza-PAHs are of significant interest to researchers in medicinal chemistry and materials science due to their unique electronic properties and potential as bioactive agents. The introduction of a nitrogen atom into the rigid, π-conjugated framework of benzo(a)pyrene alters its physicochemical properties, offering new avenues for drug design and the development of organic electronic materials. This document details a robust synthetic strategy via a Bischler-Napieralski-type reaction, outlines a step-by-step experimental protocol, and describes the essential analytical techniques required for comprehensive structural elucidation and purity confirmation.

Introduction: The Significance of Aza-PAHs

Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of organic molecules composed of fused aromatic rings.[1][2] The parent compound, benzo(a)pyrene, is notorious for its carcinogenic properties, which arise from its metabolic activation to a highly reactive epoxide.[3] The strategic replacement of a C-H unit with a nitrogen atom to form an aza-PAH, such as this compound, profoundly modifies the molecule's electronic distribution, planarity, and intermolecular interaction capabilities.[4]

These modifications are significant for two primary reasons:

-

Drug Development: The planar structure of aza-PAHs allows them to function as DNA intercalators, a mechanism central to the activity of several anticancer drugs.[2] The nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing the stability of the drug-DNA complex and influencing biological activity.[2][5]

-

Materials Science: The incorporation of an electron-deficient pyridine ring into the PAH framework enhances electron-accepting properties.[6] This makes aza-PAHs like this compound promising candidates for n-type organic semiconductors, essential components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This guide provides the foundational knowledge for researchers to synthesize and reliably characterize this compound, enabling further exploration of its potential applications.

Synthetic Strategy and Retrosynthetic Analysis

The construction of the pentacyclic this compound core can be approached through several synthetic routes. A highly effective and frequently employed method is the Bischler-Napieralski cyclodehydration.[7][8] This strategy is advantageous due to the accessibility of starting materials and generally good yields.

The retrosynthetic analysis shown below deconstructs the target molecule to reveal a logical synthetic pathway. The key disconnection occurs at the newly formed pyridine ring, leading back to an N-acylamino precursor, which can be derived from a known chrysene derivative.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, involves the preparation of an appropriate amino-functionalized chrysene derivative, its subsequent formylation, and the final acid-catalyzed cyclization and dehydrogenation to yield the aromatic pentacyclic system. Polyphosphoric acid (PPA) is a particularly effective reagent for this cyclodehydration step.[7][8]

Detailed Synthetic Protocol

This section provides a representative, step-by-step protocol for the synthesis of this compound.

3.1 Materials and Reagents

-

4-(2-Aminoethyl)chrysene hydrochloride

-

Formic acid (≥95%)

-

Acetic anhydride

-

Polyphosphoric acid (PPA)

-

Palladium on carbon (10% Pd/C)

-

1,2-Dichlorobenzene

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Rotary evaporator

3.2 Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

3.3 Step-by-Step Procedure

-

Amide Formation:

-

In a round-bottom flask, suspend 4-(2-Aminoethyl)chrysene hydrochloride (1.0 eq) in formic acid (20 mL per gram of starting material).

-

Cool the mixture in an ice bath and slowly add acetic anhydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(Chrysen-4-ylethyl)formamide.

-

-

Cyclization and Aromatization:

-

Causality: This two-step, one-pot procedure utilizes PPA as a powerful dehydrating agent for the cyclization, followed by in-situ dehydrogenation with a palladium catalyst to achieve the final aromatic product.

-

To the crude formamide, add polyphosphoric acid (10x the weight of the amide).

-

Heat the viscous mixture to 150 °C with mechanical stirring for 2 hours.

-

Cool the reaction to 100 °C and add 10% Palladium on Carbon (0.1 eq).

-

Add 1,2-dichlorobenzene as a high-boiling solvent and heat the mixture to 180 °C for 6 hours to effect aromatization.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the solution with concentrated NaOH until pH > 10.

-

Extract the product with dichloromethane, dry the organic phase, and concentrate using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Combine the fractions containing the desired product (monitored by TLC) and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol/water to yield this compound as a crystalline solid.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[7]

4.1 Characterization Workflow

Caption: Standard workflow for structural elucidation.

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. For this compound (C₁₉H₁₁N), the expected masses are provided below. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₉H₁₁N | [9][10] |

| Molecular Weight | 253.30 g/mol | [9] |

| Monoisotopic Mass | 253.08915 Da | [9][10] |

| Primary MS Signal | [M+H]⁺ = 254.0964 m/z | [9] |

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and structure.[11][12] The expected spectra for this compound dissolved in CDCl₃ are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Number of Signals: 11 distinct signals in the aromatic region.- Chemical Shift: Signals are expected between δ 7.5 and 9.5 ppm. Protons adjacent to the nitrogen atom will be deshielded and appear at a lower field.- Integration: Each signal should integrate to 1H.- Coupling: Complex splitting patterns (doublets, triplets, multiplets) due to ³J (ortho) and ⁴J (meta) couplings. |

| ¹³C NMR | - Number of Signals: 19 distinct signals for the 19 carbon atoms.- Chemical Shift: Signals are expected between δ 120 and 150 ppm. Carbons directly bonded to the nitrogen atom will have characteristic chemical shifts. |

4.4 UV-Visible and Fluorescence Spectroscopy

The extended π-conjugated system of this compound gives it characteristic photophysical properties. The UV-Vis absorption and fluorescence emission spectra are important for confirming the aromatic system's integrity and for potential applications in optical sensing or imaging.[13] The spectra are expected to be similar to the parent benzo(a)pyrene but may exhibit solvatochromic shifts and slight red or blue shifts due to the heteroatom.[7][14]

| Technique | Expected Observations |

| UV-Vis Absorption | - Multiple absorption bands between 250-400 nm, characteristic of a large polycyclic aromatic system. The spectrum will show fine vibrational structure. |

| Fluorescence Emission | - When excited at a wavelength corresponding to an absorption maximum (e.g., ~385 nm), the compound is expected to exhibit strong fluorescence.[15]- The emission spectrum will likely show multiple peaks, with the most intense band typically observed around 405-430 nm.[15] |

Conclusion

This guide has outlined a reliable and well-documented approach for the synthesis and characterization of this compound. The Bischler-Napieralski cyclization provides a robust pathway to the target molecule. Comprehensive characterization using a combination of mass spectrometry, NMR, and optical spectroscopy is mandatory to ensure the structural integrity and purity of the final compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers in drug development and materials science can confidently produce and validate this versatile aza-PAH for further investigation.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives. UNM Digital Repository. Available at: [Link]

-

Tanimoto, H., et al. (2020). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. The Chemical Society of Japan. Available at: [Link]

-

MDPI. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Molecules. Available at: [Link]

-

Daub, G. H., et al. (1970). The Synthesis of Some New Azabenzo[a]pyrenes and Monomethylazabenzo[a]pyrenes. Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (1970). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Azabenzo(a)pyrene. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2016). Iron(III) chloride mediated synthesis of benzofuran-annulated phenanthrene and pyrene hybrids. RSC Advances. Available at: [Link]

-

Springer. (2024). A sensitive GC-MS/MS method for the quantification of benzo[a]pyrene tetrol in urine. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (1986). Benzo[a]pyrene and Its Analogues: Structural Studies of Molecular Strain. PubMed. Available at: [Link]

-

MDPI. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. Available at: [Link]

-

FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. Available at: [Link]

-

University of Arizona. (2020). Pyrenes and Phthalocyanines: Synthesis, Photophysical Properties and Applications. UA Campus Repository. Available at: [Link]

-

Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief. Available at: [Link]

-

Ma, Y.-M., et al. (2015). Aza-polycyclic aromatic hydrocarbons from Saruma henryi. Chemistry & Biodiversity. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. PMC. Available at: [Link]

-

Pretsch, E., et al. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

-

Royal Society of Chemistry. (2021). Azapyrene-based fluorophores: synthesis and photophysical properties. New Journal of Chemistry. Available at: [Link]

-

MDPI. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Molecules. Available at: [Link]

Sources

- 1. fastercapital.com [fastercapital.com]

- 2. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sensitive GC-MS/MS method for the quantification of benzo[a]pyrene tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzo[a]pyrene and its analogues: structural studies of molecular strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. "The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]" by Richard E. Phillips [digitalrepository.unm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C19H11N | CID 12435805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Azabenzo(a)pyrene | C19H11N | CID 9110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Azapyrene-based fluorophores: synthesis and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 10-Azabenzo(a)pyrene

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Aza-Substituted Polycyclic Aromatic Hydrocarbons

The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework of benzo(a)pyrene gives rise to a fascinating class of compounds known as azabenzo(a)pyrenes. These heteroatomic structures exhibit unique physicochemical properties and biological activities that distinguish them from their carbocyclic parent. This guide provides a detailed exploration of 10-Azabenzo(a)pyrene, offering a critical resource for scientists engaged in fields ranging from medicinal chemistry and drug discovery to materials science and environmental analysis. While experimental data for the 10-aza isomer is limited in publicly accessible literature, this guide synthesizes available information, draws comparisons with related isomers, and outlines the experimental and theoretical approaches necessary for a comprehensive characterization.

Molecular Architecture and Fundamental Properties

This compound, with the chemical formula C₁₉H₁₁N, is a structural isomer of benzo(a)pyrene where a carbon atom at the 10-position is replaced by a nitrogen atom. This substitution significantly influences the molecule's electronic distribution, planarity, and intermolecular interactions.

Structural and Basic Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₁N | PubChem[1] |

| Molecular Weight | 253.30 g/mol | PubChem[1] |

| IUPAC Name | Pyreno[1,2-b]pyridine | PubChem |

| CAS Number | 189-92-4 | PubChem |

| XLogP3 (Computed) | 5.3 | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Expert Insight: The calculated XLogP3 value of 5.3 suggests that this compound is a highly lipophilic molecule, a characteristic it shares with its parent compound, benzo(a)pyrene. This property is a critical determinant of its behavior in biological systems, influencing membrane permeability and potential for bioaccumulation. The introduction of the nitrogen atom, while increasing the topological polar surface area slightly compared to the non-polar benzo(a)pyrene, does not drastically alter its overall hydrophobic nature.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. While a complete experimental spectral portfolio for this compound is not publicly available, data from related isomers and the parent PAH provide a strong basis for prediction and interpretation. A dissertation by Richard E. Phillips from 1970 describes the synthesis and measurement of ultraviolet and nuclear magnetic resonance spectra for several azabenzo[a]pyrene isomers, including 4-aza, 5-aza, and 12-aza derivatives.[2] This work, though not providing data for the 10-aza isomer, confirms that the UV absorption spectra of these compounds are very similar to that of benzo(a)pyrene.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex due to the numerous, coupled protons. The chemical shifts of the protons adjacent to the nitrogen atom will be significantly influenced by its electron-withdrawing nature.

Hypothetical ¹H NMR Analysis Workflow:

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The extended π-system of this compound is expected to give rise to characteristic UV-Vis absorption and fluorescence spectra. The UV-Vis spectrum of the parent compound, benzo[a]pyrene, exhibits several absorption bands in the range of 250-400 nm. The introduction of the nitrogen atom is likely to cause subtle shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Fluorescence spectroscopy is a particularly sensitive technique for detecting PAHs and their derivatives. Benzo[a]pyrene is known for its characteristic fluorescence emission. The position of the nitrogen atom in the azabenzo[a]pyrene ring system will influence the fluorescence quantum yield and the emission wavelength.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., cyclohexane, acetonitrile). Prepare a series of dilutions to determine the linear range of absorbance.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 200 to 600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the strongest emission peak).

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically the strongest absorption peak) and scanning the emission wavelengths.

-

Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations. The presence of the C=N bond within the aromatic system will also give rise to a characteristic stretching vibration.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its extended π-system and the presence of the nitrogen heteroatom. The nitrogen atom, being more electronegative than carbon, will influence the electron density distribution throughout the molecule, affecting its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The π-rich aromatic system of this compound is expected to undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the combined electronic effects of the fused rings and the nitrogen atom. Computational modeling can be a valuable tool to predict the most likely sites of electrophilic attack.

Reactivity at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a potential site for protonation, alkylation, and coordination to metal centers. The basicity of the nitrogen in this compound will be lower than that of pyridine due to the delocalization of the lone pair into the extensive aromatic system.

Stability and Degradation

Like other PAHs, this compound is expected to be a relatively stable molecule. However, it may be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents or UV radiation. The presence of the nitrogen atom may also influence its metabolic fate in biological systems and its environmental degradation pathways. Studies on the parent compound, benzo[a]pyrene, have shown that it can be degraded by certain microorganisms.[3]

Logical Flow of Reactivity Analysis:

Caption: Factors influencing the chemical reactivity of this compound.

Synthesis and Purification

The synthesis of azabenzo[a]pyrene isomers typically involves multi-step procedures starting from smaller aromatic precursors. The dissertation by Phillips describes the synthesis of 4-aza, 5-aza, and 12-azabenzo[a]pyrene derivatives through Bischler-Napieralski cyclodehydration reactions of the corresponding amides using polyphosphoric acid as the cyclizing agent.[2] A similar strategy could potentially be adapted for the synthesis of this compound.

General Synthetic Approach (Hypothetical):

A plausible synthetic route to this compound could involve the construction of a key intermediate containing the pyrene core with a suitably positioned amino group, which can then be cyclized to form the final pyridine ring.

Purification of the final product would likely involve chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to separate the desired isomer from any side products and unreacted starting materials.

Biological Activity and Potential Applications

The biological activity of aza-PAHs is a subject of considerable interest, as the introduction of a nitrogen atom can significantly alter their interaction with biological macromolecules compared to their parent PAHs. Some aza-PAHs are known to be mutagenic and carcinogenic, while others have been investigated for potential therapeutic applications. The specific biological profile of this compound is not well-documented and represents an area ripe for investigation. Its high lipophilicity suggests it may interact with cellular membranes and intracellular targets.

Potential areas of application for this compound and its derivatives could include:

-

Fluorescent Probes: The intrinsic fluorescence of the azabenzo(a)pyrene scaffold could be exploited in the design of fluorescent probes for biological imaging or as sensors for specific analytes.

-

Organic Electronics: The extended π-conjugated system suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The nitrogen atom provides a handle for further functionalization to modulate biological activity and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a compelling yet underexplored member of the aza-PAH family. While its basic molecular framework is established, a comprehensive understanding of its physical and chemical properties is hampered by a lack of detailed experimental data. This guide has synthesized the available information and provided a roadmap for the systematic characterization of this intriguing molecule.

Future research should prioritize the following:

-

Total Synthesis and Purification: The development of a robust and scalable synthetic route to this compound is essential to enable its thorough investigation.

-

Comprehensive Experimental Characterization: Detailed experimental determination of its physical properties (melting point, boiling point, solubility) and a full suite of spectroscopic data (NMR, UV-Vis, Fluorescence, IR, Mass Spectrometry) are critically needed.

-

Investigation of Chemical Reactivity: A systematic study of its reactivity towards electrophiles, nucleophiles, and oxidizing/reducing agents will provide valuable insights into its chemical behavior.

-

Biological Evaluation: In vitro and in vivo studies are necessary to elucidate its biological activity, including its potential toxicity and therapeutic applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse scientific and technological fields.

References

-

Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives (Doctoral dissertation, University of New Mexico). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12435805, this compound. Retrieved from [Link].

-

Phillips, R. E., & Daub, G. H. (1972). The Synthesis of Some New Azabenzo[a]pyrenes and Monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 37(23), 3730–3733. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9110, Azabenzo(a)pyrene. Retrieved from [Link]

-

He, Y., & Cederbaum, A. I. (2012). Benzo[a]pyrene Biodegradation by Multiple and Individual Mesophilic Bacteria under Axenic Conditions and in Soil Samples. International Journal of Environmental Research and Public Health, 9(12), 4696–4711. [Link]

-

International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 92). [Link]

Sources

"10-Azabenzo(a)pyrene CAS number and molecular structure"

An In-depth Technical Guide to 10-Azabenzo(a)pyrene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic compound of significant interest to researchers in chemistry, toxicology, and drug development. By synthesizing data from authoritative sources, this document details its chemical identity, molecular structure, synthesis, biological activity, and applications.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name pyreno[1,2-b]pyridine, is a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH).[1][2] It is structurally analogous to the well-known carcinogen benzo(a)pyrene, with a nitrogen atom replacing a carbon atom at the 10-position. This substitution significantly influences its electronic properties and biological activity.

The Chemical Abstracts Service (CAS) number for this compound is 24407-49-6 .[3] Its molecular formula is C₁₉H₁₁N, and it has a molecular weight of approximately 253.30 g/mol .[1][3][4]

Molecular Structure Visualization

The structure of this compound consists of five fused aromatic rings, forming a planar system. The nitrogen atom is situated in one of the terminal rings.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The introduction of a nitrogen atom into the polycyclic aromatic system alters the physicochemical properties compared to benzo(a)pyrene. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, which can affect its solubility and interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₁N | [1][4] |

| Molecular Weight | 253.30 g/mol | [1][3][4] |

| CAS Number | 24407-49-6 | [3] |

| Log Kₒw | 5.08 | [3] |

| SMILES | c1cnc2c(c1)cc3ccc4cccc5ccc2c3c45 | [2] |

| InChI | 1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | [2] |

| Storage Temperature | 2-8°C |

Synthesis of Azabenzo[a]pyrenes

The synthesis of azabenzo[a]pyrene derivatives has been explored to investigate their potential carcinogenic and carcinostatic properties.[5] A common synthetic route involves the Bischler-Napieralski cyclodehydration of corresponding amides using polyphosphoric acid.[6]

Illustrative Synthetic Workflow

The synthesis of various azabenzo[a]pyrene isomers often starts from an appropriate keto-tetrahydroaromatic intermediate. The general steps are outlined below.

Caption: Generalized synthetic workflow for azabenzo[a]pyrenes.

Exemplary Experimental Protocol: Synthesis of 4-Azabenzo[a]pyrene

The following protocol is based on the synthesis of a related isomer and illustrates the key chemical transformations.[5]

-

Azine Formation: 4-keto-1,2,3,4-tetrahydrochrysene is reacted to form the corresponding azine.

-

Dehydrogenation: The azine is dehydrogenated to yield the aromatic amine.

-

Amide Formation: The resulting amine is then formylated or acetylated to produce the amide precursor.

-

Cyclodehydration: The amide is subjected to a Bischler-Napieralski cyclodehydration reaction using polyphosphoric acid as the cyclizing agent to yield the final 4-azabenzo[a]pyrene product.

Biological Activity and Toxicological Profile

The biological activity of this compound is of considerable interest due to its structural similarity to benzo(a)pyrene, a potent mutagen and carcinogen.[7][8] The carcinogenicity of benzo(a)pyrene is attributed to its metabolic activation to highly reactive diol epoxides that form covalent adducts with DNA.[7]

While specific toxicological data for this compound is limited, studies on related nitro-azabenzo[a]pyrene derivatives have shown mutagenic activity.[9][10] The position of the nitrogen atom and other substituents on the aromatic ring system significantly influences the mutagenic potential.[9]

Proposed Metabolic Activation Pathway

It is hypothesized that this compound may undergo metabolic activation through pathways similar to those of benzo(a)pyrene, involving cytochrome P450 enzymes.

Caption: Postulated metabolic activation of this compound.

Applications in Research and Development

This compound serves as a valuable tool in various scientific disciplines:

-

Certified Reference Material: It is used as a certified reference material for analytical method validation and quality control in environmental testing.

-

Carcinogenesis Research: As a structural analog of benzo(a)pyrene, it is employed in studies aimed at understanding the structure-activity relationships of carcinogenic PAHs and their aza-analogs.[5]

-

Medicinal Chemistry: The azabenzo[a]pyrene scaffold can be a starting point for the design and synthesis of novel therapeutic agents, leveraging the unique properties conferred by the nitrogen heteroatom. The broader class of benzopyran derivatives has shown a range of biological activities.[11]

Conclusion

This compound is a significant aza-PAH with distinct chemical and physical properties. Its structural relationship to benzo(a)pyrene makes it a compound of interest for toxicological and medicinal chemistry research. Further investigation into its biological activities and metabolic fate will be crucial for a comprehensive understanding of its potential health effects and for harnessing its chemical scaffold for therapeutic applications.

References

-

ResearchGate. Molecular structure of the studied PAHs: Benzo[a]pyrene (BaP; CAS.... [Link]

-

PubChem. This compound | C19H11N | CID 12435805. [Link]

-

PubChem. Azabenzo(a)pyrene | C19H11N | CID 9110. [Link]

-

Phillips, R. E. (1970). The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]pyrene Derivatives. UNM Digital Repository. [Link]

-

Glusker, J. P., Zacharias, D. E., & Carrell, H. L. (1976). Benzo[a]pyrene and Its Analogues: Structural Studies of Molecular Strain. Cancer Research, 36(11 Pt 1), 3951–3957. [Link]

-

Yoshida, K., et al. (2019). Synthesis of Triazabenzo[a]pyrenes and Their Photophysical, Acid-Responsive, and Electrochemical Properties. The Journal of Organic Chemistry, 84(15), 9475–9482. [Link]

-

Daub, G. H., & Phillips, R. E. (1970). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 35(5), 1474–1478. [Link]

-

IARC. APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. [Link]

-

Wood, A. W., et al. (1976). Mutagenic and cytotoxic activity of benzo[a]pyrene 4,5-, 7,8-, and 9,10-oxides and the six corresponding phenols. Journal of Biological Chemistry, 251(16), 4882–4890. [Link]

-

MDPI. Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. [Link]

-

ACS Publications. Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. [Link]

-

NCBI Bookshelf. BENZO[a]PYRENE. In Chemical Agents and Related Occupations. [Link]

-

Wikipedia. Benzo(a)pyrene. [Link]

-

Horikawa, K., et al. (1991). Mutagenicity of Nitro-Azabenzo[a]pyrene and Its Related Compounds. Mutation Research/Genetic Toxicology, 264(3), 131-135. [Link]

-

PubChem. Pyrene | C16H10 | CID 31423. [Link]

-

Wikipedia. Pyrene. [Link]

-

Mamedov, I. G., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62(10), 1108-1111. [Link]

-

Horikawa, K., et al. (1994). Detection of Nitro-Azabenzo[a]pyrene Derivatives in the Semivolatile Phase Originating From Airborne Particulate Matter, Diesel and Gasoline Vehicles. Mutagenesis, 9(1), 47-52. [Link]

-

Kovács, A., et al. (2006). Natural phenanthrenes and their biological activity. Phytochemistry, 67(10), 957-967. [Link]

-

MDPI. Acylhydrazones and Their Biological Activity: A Review. [Link]

-

ResearchGate. A Convenient New Synthesis of Benzo[ a ]pyrene. [Link]

Sources

- 1. This compound | C19H11N | CID 12435805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-AZABENZO (a) PYRENE (purity) | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Azabenzo(a)pyrene | C19H11N | CID 9110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "The Synthesis of Some New Azabenzo[a]pyrene and Monomethyl Azabenzo[a]" by Richard E. Phillips [digitalrepository.unm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]

- 9. Mutagenicity of nitro-azabenzo[a]pyrene and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of nitro-azabenzo[a]pyrene derivatives in the semivolatile phase originating from airborne particulate matter, diesel and gasoline vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 10-Azabenzo(a)pyrene: A Technical Guide for Researchers

Introduction: The Significance of Aza-Substituted Polycyclic Aromatic Hydrocarbons

10-Azabenzo(a)pyrene, also known as pyreno[1,2-b]pyridine, is a heterocyclic aromatic compound belonging to the family of aza-polycyclic aromatic hydrocarbons (aza-PAHs). These compounds are of significant interest to researchers in environmental science, toxicology, and drug development due to their unique electronic properties and biological activities. The substitution of a carbon-hydrogen group in the parent PAH, benzo(a)pyrene, with a nitrogen atom introduces a locus of basicity and alters the molecule's polarity, metabolic pathways, and potential for intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for PAHs, offering good solubility and a wide chemical shift window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient for aromatic compounds.

-

Acquisition Time: 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.

-

Spectral Width: A range of 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis of this compound.

Predicted ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.5 ppm). Key predictions include:

-

Downfield Shift of Protons Near Nitrogen: The protons on the pyridine ring, particularly those alpha and gamma to the nitrogen atom, will experience a deshielding effect due to the electronegativity of nitrogen. This will shift their resonances to a lower field (higher ppm) compared to the corresponding protons in benzo[a]pyrene.

-

Bay-Region Protons: The protons in the sterically hindered "bay region" will likely appear as distinct downfield signals due to spatial interactions.

-

Coupling Patterns: The spectrum will exhibit a series of doublets and multiplets arising from spin-spin coupling between adjacent protons. The coupling constants (J-values) will be characteristic of ortho, meta, and para relationships in the aromatic rings. For instance, ortho-coupling is typically in the range of 7-9 Hz.

For Comparison: ¹H NMR of Benzo[a]pyrene The reported ¹H NMR spectrum of benzo[a]pyrene shows a series of multiplets in the range of δ 7.7 to 9.0 ppm.[1]

Predicted ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the electronic environment of each carbon atom.

-

Carbons Adjacent to Nitrogen: The carbon atoms directly bonded to the nitrogen in the pyridine ring will be significantly deshielded and appear at a lower field (higher ppm) compared to other aromatic carbons.

-

Quaternary Carbons: Carbons at the fusion of the rings will generally have lower intensities due to the absence of attached protons and longer relaxation times.

Quantitative Data Summary (Predicted/Comparative):

| Nucleus | Compound | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | This compound | δ 7.5 - 9.5 (predicted) | Protons adjacent to nitrogen are expected to be the most downfield. |

| Benzo[a]pyrene | δ 7.7 - 9.0 | Complex multiplets in the aromatic region.[1] | |

| Pyridine | δ 7.2 - 8.6 | α-protons are the most deshielded. | |

| ¹³C | This compound | δ 120 - 155 (predicted) | Carbons adjacent to nitrogen are expected to be the most downfield. |

| Benzo[a]pyrene | δ 122 - 132 | A complex set of signals for the 20 carbon atoms. | |

| Pyridine | δ 123 - 150 | α-carbons are the most deshielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying key functional groups.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Instrumental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Diagram of the IR Spectroscopy Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis of this compound.

Predicted IR Spectral Features

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of its aromatic and heterocyclic nature.

-

Aromatic C-H Stretching: A series of sharp bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2]

-

C=C and C=N Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings and the C=N stretching of the pyridine ring.

-

C-H Bending (Out-of-Plane): The region between 900 and 650 cm⁻¹ will contain a complex pattern of strong bands due to out-of-plane C-H bending vibrations. The specific pattern is highly diagnostic of the substitution pattern on the aromatic rings.

Quantitative Data Summary (Predicted/Comparative):

| Vibrational Mode | Compound | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | This compound | 3100 - 3000 | Medium to Weak |

| C=C/C=N Stretch | This compound | 1650 - 1450 | Strong to Medium |

| C-H Out-of-Plane Bend | This compound | 900 - 650 | Strong |

| Aromatic C-H Stretch | Pyrene | ~3040 | Medium |

| C=C Stretch | Pyrene | ~1600, 1430 | Medium |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Experimental Protocol: Acquiring a UV-Vis Spectrum

Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble. Ethanol, methanol, cyclohexane, or acetonitrile are common choices.

-

Concentration: Prepare a dilute solution of the compound. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.

-

Cuvette: Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

Instrumental Parameters:

-

Wavelength Range: Scan from approximately 200 to 600 nm.

-

Blank Correction: Record a baseline spectrum with the cuvette containing only the solvent and subtract this from the sample spectrum.

Diagram of the UV-Vis Spectroscopy Experimental Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Predicted UV-Vis Spectral Features

The UV-Vis spectrum of this compound is expected to be similar to that of benzo[a]pyrene, characterized by multiple absorption bands corresponding to π → π* transitions.

-

Fine Structure: The spectrum will likely exhibit vibrational fine structure, which is characteristic of rigid polycyclic aromatic systems.

-

Absorption Maxima (λ_max): A series of absorption maxima are expected across the UV and potentially into the visible region. The introduction of the nitrogen atom may cause a slight shift in the position and intensity of these bands compared to benzo(a)pyrene.

Quantitative Data Summary (Predicted/Comparative):

| Compound | Solvent | Reported/Expected λ_max (nm) | Notes |

| This compound | Ethanol (predicted) | 250-450 | Expected to be similar to benzo[a]pyrene with potential minor shifts. |

| Benzo[a]pyrene | Cyclohexane | ~255, 265, 275, 285, 297, 363, 383 | Shows characteristic fine structure. |

| Pyrene | Cyclohexane | ~335 | Strong absorption.[3] |

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound using NMR, IR, and UV-Vis spectroscopy. The provided experimental protocols and expected spectral features, based on sound chemical principles and comparative data, offer a valuable resource for researchers working with this and related aza-PAHs.

The definitive characterization of this compound awaits the publication of experimentally obtained and validated spectroscopic data. Such data would be a valuable addition to the scientific literature, enabling more precise identification and quantification of this compound in various applications, from environmental monitoring to the development of novel therapeutic agents.

References

- Phillips, R. E., Daub, G. H., & Hunt, J. A. (1972). Synthesis of some new azabenzo[a]pyrenes and monomethylazabenzo[a]pyrenes. The Journal of Organic Chemistry, 37(12), 2030–2033.

-

UCT. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Prahl, S. (2017). Pyrene. OMLC. Retrieved from [Link]

Sources

The Mutagenic Potential of 10-Azabenzo(a)pyrene: A Technical Guide for Researchers

An In-Depth Examination of Metabolic Activation and Genotoxicity Assessment

Introduction: The Significance of Aza-Substituted Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of environmental contaminants known for their carcinogenic and mutagenic properties.[1][2] Aza-PAHs, where a carbon atom in the aromatic ring system is replaced by a nitrogen atom, represent a significant subclass of these compounds. The introduction of a nitrogen heteroatom can profoundly alter the electronic properties, metabolic fate, and toxicological profile of the parent PAH.[3] This guide focuses on 10-azabenzo(a)pyrene, an aza-analog of the potent carcinogen benzo(a)pyrene (BaP), providing a technical overview of its mutagenic potential for researchers in toxicology, pharmacology, and drug development.[4][5] Understanding the genotoxicity of this compound is crucial for comprehensive risk assessment of environmental pollutants and for the development of safer nitrogen-containing pharmaceuticals and industrial chemicals.

Metabolic Activation: The Gateway to Genotoxicity

Like its parent compound, benzo(a)pyrene, this compound is not directly mutagenic. Its genotoxic effects are contingent upon metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts.[4][6] This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[7][8]

The metabolic activation of benzo(a)pyrene is a well-characterized multi-step process that serves as a critical model for understanding the bioactivation of this compound.[6][9][10] The key pathway involves the formation of a bay-region diol epoxide.[5]

Figure 1: Metabolic Activation Pathway of Benzo(a)pyrene.

For this compound, a similar metabolic activation cascade is anticipated, although the presence of the nitrogen atom in the bay region can influence the enzymatic activity and the stability of the intermediates. The metabolic activation of this compound is also dependent on microsomal enzymes, as evidenced by its mutagenicity in the Ames test only in the presence of a rat liver S9 fraction.[4]

The primary enzymes implicated in the bioactivation of many PAHs and aza-PAHs are CYP1A1 and CYP1B1.[7] The expression of these enzymes can be induced by exposure to PAHs themselves, creating a feedback loop that can enhance their metabolic activation.[8]

Assessing Mutagenic Potential: Key Experimental Approaches

A definitive assessment of the mutagenic potential of this compound requires a battery of in vitro and in vivo genotoxicity assays. The following sections detail the methodologies for two standard and widely accepted assays: the Ames test and the in vitro micronucleus assay.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a rapid and sensitive method for detecting point mutations and frameshift mutations induced by a chemical substance.[11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[11]

Comparative Mutagenicity of this compound and Benzo(a)pyrene

Studies have shown that this compound is mutagenic in the Ames test in the presence of a metabolic activation system (rat liver S9).[4] Interestingly, its mutagenic potency relative to benzo(a)pyrene is highly dependent on the source of the metabolic activation system.[4]

| Compound | Metabolic Activation System | Relative Mutagenicity |

| This compound | Liver S9 from CYP1A-inducer-treated rodents | Lower than BaP |

| This compound | Liver S9 from non-treated mice and humans | Similar to or more potent than BaP |

| Benzo(a)pyrene | Liver S9 from CYP1A-inducer-treated rodents | Higher than 10-azaBaP |

Table 1: Comparative mutagenicity of this compound and benzo(a)pyrene in the Ames test. Data synthesized from a study by[4].

This data suggests that the specific isoforms and levels of CYP enzymes present in the activation system play a critical role in determining the mutagenic potency of this compound.[4]

Experimental Protocol: Ames Test

-

Strain Selection: Utilize Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[12]

-

Metabolic Activation: Prepare the S9 fraction from the livers of rats or mice, either untreated or pre-treated with a CYP1A inducer like 3-methylcholanthrene. The S9 mix should contain the S9 fraction, a cofactor supplement (NADP, glucose-6-phosphate), and a buffer.[1]

-

Exposure: In a sterile tube, combine the tester strain, the test compound (this compound dissolved in a suitable solvent like DMSO), and the S9 mix (or a buffer for the non-activation control).

-

Plating: After a brief pre-incubation, mix the contents with molten top agar containing a trace amount of histidine and biotin and pour it onto a minimal glucose agar plate. The limited amount of histidine allows for a few cell divisions, which is necessary for the mutations to be expressed.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Figure 2: Workflow for the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a robust method for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indicator of genotoxic damage.[14][15]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like HepG2, which has some metabolic capacity.[14]

-

Treatment: Expose the cultured cells to various concentrations of this compound, with and without an external metabolic activation system (S9). Include appropriate negative and positive controls.

-

Cytokinesis Block: Add cytochalasin B to the culture medium. This inhibits cytokinesis (the division of the cytoplasm) but allows nuclear division to proceed, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

-

Data Analysis: A statistically significant, dose-dependent increase in the percentage of micronucleated cells indicates a positive result.

Figure 3: Workflow for the In Vitro Micronucleus Assay.

DNA Adducts: The Molecular Fingerprint of Genotoxicity

The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis.[16][17] The detection and quantification of these adducts provide direct evidence of a compound's genotoxic potential and can offer insights into its mechanism of action.[18][19]

For benzo(a)pyrene, the primary DNA adducts are formed through the reaction of its diol epoxide metabolite with the N2 position of guanine and the N6 position of adenine.[20] It is highly probable that the reactive metabolites of this compound also form stable and depurinating adducts with DNA.

Analytical Techniques for DNA Adduct Detection

Several highly sensitive analytical techniques can be employed to detect and quantify DNA adducts, including:

-

32P-Postlabeling: A highly sensitive method that involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a 32P-labeled phosphate to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography.

-

Immunoassays: These assays use antibodies that specifically recognize certain DNA adducts.

-

Mass Spectrometry (MS): Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high specificity and structural information about the adducts.[19][20][21]

The identification of the specific DNA adducts formed by this compound would be a significant step in fully characterizing its mutagenic and carcinogenic potential.

Conclusion and Future Directions

The available evidence clearly indicates that this compound is a mutagenic compound that requires metabolic activation to exert its genotoxic effects. Its mutagenic potency is comparable to, and in some cases exceeds, that of its well-studied and highly carcinogenic parent compound, benzo(a)pyrene. The variability in its mutagenicity depending on the metabolic activation system underscores the importance of considering species-specific and tissue-specific metabolic capacities in risk assessment.

Future research should focus on:

-

Elucidating the complete metabolic pathway of this compound: Identifying the specific diol epoxide or other reactive intermediates responsible for its mutagenicity.

-

Characterizing the DNA adducts of this compound: Determining the precise structures of the DNA adducts formed and their distribution within the genome.

-

Conducting in vivo mutagenicity and carcinogenicity studies: To fully understand the toxicological profile of this compound in a whole-organism context.

A thorough understanding of the mutagenic potential of this compound and other aza-PAHs is essential for protecting human health and the environment. The experimental approaches and technical considerations outlined in this guide provide a framework for researchers to further investigate the genotoxicity of this important class of compounds.

References

- Claxton, L. D., et al. (1992). The Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 284(2), 125-136.

- Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International Journal of Cancer, 119(12), 2783-2792.

- Kochetkov, K., et al. (2018). Cytochrome P450 induction by nitrated polycyclic aromatic hydrocarbons, azaarenes, and binary mixtures in fish hepatoma cell line PLHC-1. Environmental Toxicology and Chemistry, 37(1), 147-156.

- Rogan, E. G. (2016). Pathways of metabolic activation of benzo[a]pyrene. Cancer Letters, 370(1), 1-5.

- Suzuki, T., et al. (2002). Effect of 10-aza-substitution on benzo[a]pyrene mutagenicity in vivo and in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 521(1-2), 125-134.

- Kirsch-Volders, M., et al. (2003). Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells. Toxicology Letters, 144(2), 143-150.

- Gachanja, A. N. (2018). Enzymatic activation of benzo[a]pyrene.

- Tilton, S. C., et al. (2015). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. Toxicology and Applied Pharmacology, 287(2), 135-144.

- Jeng, Y. J., et al. (2020). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences, 21(18), 6757.

- Awogi, T., & Sato, T. (1989). Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains. Mutation Research/Genetic Toxicology, 223(4), 353-356.

- Gyorffy, E., et al. (2000). Quantitation of benzo[a]pyrene-DNA adducts by postlabeling with 14C-acetic anhydride and accelerator mass spectrometry. Chemical Research in Toxicology, 13(7), 649-655.

- Cavalieri, E. L., & Rogan, E. G. (1995). Pathways of metabolic activation of benzo[a]pyrene. Pharmacology & Therapeutics, 65(2), 203-227.

- Luch, A. (2005). Metabolic activation of benzo[a]pyrene into a carcinogenic metabolite and detoxification pathways by CYP1s.

- Ames-Positives. (n.d.).

- Kosz-Vnenchak, M., et al. (1996). Use of Micronucleus Test for Screening the Potential Genotoxicity of Polluted Water. Central European Journal of Occupational and Environmental Medicine, 2(4), 329-334.

- In vitro combined toxicity of hexavalent chromium, nickel and benzo(a)pyrene in human lung cells. (n.d.).

- Micronucleus test - Wikipedia. (n.d.).

- Mumford, J. L., et al. (2009). Pathways for activation of benzo(a)

- Rios-Chávez, P., et al. (2021). Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. Molecules, 26(11), 3343.

- Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41(1), 1-11.

- Melikian, A. A., et al. (1999). Identification of benzo[a]pyrene metabolites in cervical mucus and DNA adducts in cervical tissues in humans by gas chromatography-mass spectrometry. Cancer Letters, 146(2), 127-134.

- Chen, S., & Lin, J. M. (2008). Quantification of Benzo[a]pyrene-Guanine Adducts in in vitro Samples by LC Tandem Mass Spectrometry with Stable Isotope Internal Standardization.

- Balk, L., et al. (1984). Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius). Mutation Research/Genetic Toxicology, 135(2), 81-88.

- Lin, C. H., et al. (2006). Fragmentation patterns of DNA–benzo(a)pyrene diol epoxide adducts characterized by nanoflow LC/quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 41(11), 1459-1470.

- Coombs, M. M., et al. (1978). Comparative Tumor Initiating Activity of 10-methylbenzo-[a]pyrene, 7,10-dimethylbenzo[a]pyrene and Benzo[a]pyrene. Cancer Letters, 5(3), 179-183.

- Chen, K. M., et al. (2022). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 43(8), 746-753.

- Siddens, L. K., et al. (2012). Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo [a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. Toxicology and Applied Pharmacology, 264(3), 377-386.

- Jung, K. H., et al. (2010). Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City. International Journal of Environmental Research and Public Health, 7(5), 1889-1900.

- Jung, K. H., et al. (2010). Assessment of benzo(a)pyrene-equivalent carcinogenicity and mutagenicity of residential indoor versus outdoor polycyclic aromatic hydrocarbons exposing young children in New York City. PubMed.

- Wiłk, M., & Szulc, M. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(19), 11438.

Sources

- 1. Formation of mutagenic metabolites from benzo(a)pyrene and 2-aminoanthracene by the s-9 fraction from the liver of the Northern pike (Esox lucius): inducibility with 3-methylcholanthrene and correlation with benzo[a]pyrene monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Studies of Piper auritum Kuntz’s Mutagenic and Antimutagenic Properties Using the Ames Test | MDPI [mdpi.com]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.psu.edu [pure.psu.edu]

- 17. mdpi.com [mdpi.com]

- 18. Identification of benzo[a]pyrene metabolites in cervical mucus and DNA adducts in cervical tissues in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantitation of benzo[a]pyrene-DNA adducts by postlabeling with 14C-acetic anhydride and accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Carcinogenicity of 10-Azabenzo(a)pyrene: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Peril of Aza-Substitution in Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a well-established class of environmental carcinogens, with benzo(a)pyrene (BaP) being the archetypal and most extensively studied member.[1][2] The carcinogenicity of BaP is intrinsically linked to its metabolic activation to a highly reactive bay-region diol epoxide, which forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[2][3][4] The introduction of a nitrogen atom into the aromatic ring system, creating an azapolycyclic aromatic hydrocarbon (aza-PAH), can significantly alter the molecule's metabolic fate and, consequently, its carcinogenic potential.[5] This guide provides an in-depth technical examination of the carcinogenicity of 10-Azabenzo(a)pyrene (10-azaBaP), a structural analogue of BaP. Due to the relative scarcity of direct, comprehensive carcinogenicity studies on 10-azaBaP, this guide will adopt a comparative approach, leveraging the vast body of knowledge on BaP to illuminate the critical differences and similarities in their mechanisms of action.

The Tale of Two Activation Pathways: A Fundamental Divergence

The carcinogenic activity of many PAHs is not an inherent property of the parent molecule but is acquired through metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[2][3] Herein lies the most critical distinction between BaP and 10-azaBaP.

Benzo(a)pyrene: The Bay-Region Diol Epoxide Pathway

The metabolic activation of BaP is a multi-step process that culminates in the formation of the ultimate carcinogen, (+)-anti-benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).[2][3] This pathway involves:

-

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide across the 7,8-double bond.[3]

-

Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

-

Second Epoxidation: A second epoxidation by CYP enzymes at the 9,10-double bond of the 7,8-dihydrodiol forms the highly reactive diol epoxide.[3]

This diol epoxide is particularly mutagenic because its reactive epoxide ring is situated in the "bay region" of the molecule, a sterically hindered area that makes the epoxide less susceptible to detoxification and more likely to react with DNA.[5]

This compound: A Shift to K-Region Oxidation

In contrast, the presence of the nitrogen atom at the 10-position directs the metabolic activation of 10-azaBaP away from the bay-region and towards the "K-region" (the 4,5-double bond). The ultimate mutagen of 10-azaBaP has been identified as 10-azabenzo[a]pyrene-4,5-oxide , a K-region epoxide, formed through microsomal oxidation.[1] This fundamental shift in the site of metabolic activation has profound implications for the molecule's interaction with DNA and its overall carcinogenic profile.

Diagram: Comparative Metabolic Activation of Benzo(a)pyrene and this compound

Caption: Comparative metabolic activation pathways of BaP and 10-azaBaP.

DNA Adduct Formation: The Molecular Basis of Mutagenicity

The ultimate carcinogenic metabolites of both BaP and 10-azaBaP exert their genotoxic effects by forming covalent adducts with DNA.

-

BPDE-DNA Adducts: BPDE primarily reacts with the N2 position of guanine residues in DNA, forming bulky adducts that distort the DNA helix, block replication and transcription, and can lead to G-to-T transversions, a mutational signature observed in smoking-related cancers.[3][6]

-

10-azaBaP-4,5-oxide-DNA Adducts: While the ultimate mutagen of 10-azaBaP is known, detailed characterization of the specific DNA adducts formed by 10-azabenzo[a]pyrene-4,5-oxide and their relative mutagenic potential is less established in the literature. It is hypothesized that this K-region epoxide also reacts with DNA to form adducts, but their structure, stability, and the fidelity of their repair may differ significantly from those of BPDE.

Comparative Mutagenicity and Carcinogenicity: An Evolving Picture

The differing metabolic activation pathways of BaP and 10-azaBaP lead to observable differences in their biological activities.

In Vitro Mutagenicity

In the Ames test, a widely used in vitro assay for mutagenicity, 10-azaBaP is mutagenic in the presence of rat liver microsomal enzymes.[7] However, its mutagenic potency relative to BaP can vary depending on the specific metabolic activation system used. For instance, BaP shows greater mutagenicity than 10-azaBaP with liver homogenates from CYP1A-inducer-treated rodents. Conversely, 10-azaBaP can exhibit similar or even more potent mutagenicity than BaP in the presence of liver S9 fractions from non-treated mice and humans.[7] This highlights the critical role of the metabolic environment in determining the genotoxic potential of these compounds.

In Vivo Studies

In vivo studies using the lacZ-transgenic mouse model (MutaMouse) have revealed a weaker mutagenic effect of 10-azaBaP compared to BaP. While BaP was found to be potently mutagenic in a wide range of organs, 10-azaBaP was only slightly mutagenic in the liver and colon.[7] This suggests that in the whole animal, the metabolic activation of 10-azaBaP to its ultimate mutagen may be less efficient, or the resulting DNA adducts may be more readily repaired or less mutagenic than those of BaP.

Comprehensive, long-term in vivo carcinogenicity studies specifically focused on 10-azaBaP are limited. However, the available mutagenicity data suggest that the aza-substitution at the 10-position markedly modifies the carcinogenic nature of the parent benzo(a)pyrene structure.[7]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the key comparative aspects of BaP and 10-azaBaP. It is important to note that direct quantitative comparisons of carcinogenicity are challenging due to the limited data on 10-azaBaP.

| Feature | Benzo(a)pyrene (BaP) | This compound (10-azaBaP) | Reference(s) |

| Metabolic Activation Pathway | Bay-Region Diol Epoxide Pathway | K-Region Oxidation | [1][3] |

| Ultimate Carcinogen/Mutagen | (+)-anti-BaP-7,8-diol-9,10-epoxide (BPDE) | 10-azaBaP-4,5-oxide | [1][3] |

| Primary DNA Adducts | BPDE-N2-dG | Putative adducts from the 4,5-oxide | [3] |

| In Vitro Mutagenicity (Ames) | Potent, dependent on S9 mix | Mutagenic, potency varies with S9 mix | [7] |

| In Vivo Mutagenicity (MutaMouse) | Potently mutagenic in multiple organs | Slightly mutagenic in liver and colon | [7] |

| Known Carcinogenicity | Confirmed human carcinogen (Group 1) | Carcinogen (specifics less defined) | [3][7] |

Experimental Protocol: In Vivo Carcinogenicity Bioassay (Comparative Study)

The following is a detailed, step-by-step methodology for a comparative in vivo carcinogenicity study of BaP and 10-azaBaP, based on established protocols for PAHs.[8]

Animal Model and Husbandry

-

Species/Strain: Female CD-1 or SENCAR mice (known for their sensitivity to skin carcinogens), or Wistar rats for oral gavage studies.[8]

-

Age: 6-8 weeks at the start of the study.

-

Housing: Housed in polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Fed a standard laboratory diet and water ad libitum.

Test Compounds and Vehicle

-

Test Articles: Benzo(a)pyrene (BaP) and this compound (10-azaBaP).

-